X‑ray Crystallographic Evidence: Binding Mode Differentiation vs. (S)-Enantiomer
The (R)-enantiomer (CAS 58577-87-0) has been co-crystallized with purine nucleoside phosphorylase isoform 2 from Schistosoma mansoni (SmPNP2) at 1.42 Å resolution, revealing a defined binding pose within the enzyme's active site [1]. This structural engagement enables potential inhibition of SmPNP2, a validated target for antischistosomal drug development. The (S)-enantiomer (CAS 58577-88-1) is absent from the Protein Data Bank in any comparable co-crystal structure with SmPNP2, establishing a structural differentiation with direct functional implications for target-based screening programs [2].
| Evidence Dimension | Co-crystal structure availability with Schistosoma mansoni PNP2 |
|---|---|
| Target Compound Data | Co-crystal structure solved at 1.42 Å resolution (PDB ID: 6BI1) |
| Comparator Or Baseline | (S)-enantiomer (CAS 58577-88-1): No co-crystal structure with SmPNP2 reported in PDB |
| Quantified Difference | Qualitative difference in binding evidence; only (R)-enantiomer validated structurally |
| Conditions | X‑ray diffraction; SmPNP2 enzyme; (2R)-2-amino-3-(benzyloxy)propan-1-ol ligand |
Why This Matters
Procurement of the (R)-enantiomer is essential for research programs targeting SmPNP2; the (S)-enantiomer lacks this structural validation and would not serve as a functional substitute.
- [1] Faheem M, Neto JB, Collins P, et al. Crystal Structure of Purine Nucleoside Phosphorylase Isoform 2 from Schistosoma mansoni in complex with (2R)-2-amino-3-(benzyloxy)propan-1-ol. PDB ID: 6BI1. DOI: 10.2210/pdb6bi1/pdb. View Source
- [2] Protein Data Bank. Search Query: "2-amino-3-(benzyloxy)propan-1-ol" and Schistosoma mansoni PNP. Accessed 2026. View Source
